molecular formula C10H9BrClNO3 B13920180 Methyl 2-acetamido-4-bromo-5-chlorobenzoate

Methyl 2-acetamido-4-bromo-5-chlorobenzoate

Cat. No.: B13920180
M. Wt: 306.54 g/mol
InChI Key: ZMYUAKHEJAEMDJ-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-bromo-5-chlorobenzoate is a halogenated aromatic ester characterized by an acetamido group (-NHCOCH₃) at the 2-position, a bromine atom at the 4-position, and a chlorine atom at the 5-position on the benzoate ring. Its molecular formula is C₁₀H₉BrClNO₃, with an estimated molecular weight of 306.35 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, Cl) and a polar acetamido group, making it a versatile intermediate in pharmaceutical synthesis. The bromine atom may act as a leaving group in nucleophilic substitution reactions, while the acetamido group provides steric and electronic modulation for targeted chemical modifications. Although specific physical data (e.g., melting point, solubility) are unavailable, its structural analogs suggest applications in drug discovery and organic synthesis .

Properties

Molecular Formula

C10H9BrClNO3

Molecular Weight

306.54 g/mol

IUPAC Name

methyl 2-acetamido-4-bromo-5-chlorobenzoate

InChI

InChI=1S/C10H9BrClNO3/c1-5(14)13-9-4-7(11)8(12)3-6(9)10(15)16-2/h3-4H,1-2H3,(H,13,14)

InChI Key

ZMYUAKHEJAEMDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediates: 5-Bromo-2-chlorobenzoic Acid and Derivatives

The halogenated benzoic acid core, specifically 5-bromo-2-chlorobenzoic acid, is a crucial intermediate for synthesizing methyl 2-acetamido-4-bromo-5-chlorobenzoate.

2.1 Preparation of 5-Bromo-2-chlorobenzoic acid

Several patented methods describe efficient and industrially scalable routes to 5-bromo-2-chlorobenzoic acid:

  • Bromination of 2-chlorobenzonitrile: 2-chlorobenzonitrile is reacted with bromination reagents under catalytic conditions to yield 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed in the presence of a base to the corresponding benzoate, followed by acidification to give 5-bromo-2-chlorobenzoic acid.

  • Catalytic bromination using dibrominated amino silica gel: This novel method employs dibrominated amino silica gel as a recyclable brominating reagent and iron trifluoromethanesulfonate as a catalyst in halogenated hydrocarbon solvents. It achieves high selectivity, yields above 95%, and purity greater than 99.8%, with excellent environmental and cost benefits.

  • Optimized catalytic systems: Use of catalysts such as iron bromide, ferrous bromide, copper bromide, and brominated ferrocene derivatives to improve conversion rates and reduce environmental impact.

Table 1: Summary of 5-Bromo-2-chlorobenzoic Acid Preparation Parameters

Method Starting Material Bromination Reagent Catalyst(s) Yield (%) Purity (%) Notes
Bromination of 2-chlorobenzonitrile + hydrolysis 2-chlorobenzonitrile Bromination reagent (various) None or iron-based catalysts ~75-95 >99 Simple process, scalable
Dibrominated amino silica gel method 2-chlorobenzonitrile Dibrominated amino silica gel Iron trifluoromethanesulfonate ≥95 ≥99.8 Recyclable reagent, eco-friendly
Catalytic bromination with ferrocene derivatives 2-chlorobenzotrichloride Bromination reagent FeBr3, CuBr, brominated ferrocene >75 >99 Industrially feasible

Esterification and Acetamido Group Introduction

Once the halogenated benzoic acid is obtained, it undergoes esterification and acetamido group installation:

  • Esterification: The carboxylic acid group is esterified to the methyl ester using methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. This step is typically conducted under reflux conditions to drive the reaction to completion.

  • Acetamido group introduction: The amino group at the 2-position is introduced via acetylation of an amino-substituted intermediate. This can be achieved by reacting the corresponding 2-amino derivative with acetic anhydride or acetyl chloride, forming the acetamido substituent.

Halogenation (Bromination and Chlorination) of Aromatic Ring

Regioselective halogenation is critical for obtaining the desired substitution pattern:

  • Chlorination: Introduction of chlorine at the 5-position is often achieved using N-chlorosuccinimide (NCS) in polar aprotic solvents such as N,N-dimethylformamide (DMF). The reaction is performed at controlled temperatures (30–80°C) with staged heating and insulation periods to optimize yield and selectivity.

  • Bromination: Bromine or N-bromosuccinimide (NBS) is used for bromination at the 4-position. Reaction conditions are carefully controlled to avoid over-bromination or side reactions. Sometimes, protective groups are employed to prevent undesired substitution on sensitive sites.

Example Reaction Conditions for Chlorination:

  • Dissolve methyl 4-acetamido-2-methoxybenzoate in DMF.
  • Add N-chlorosuccinimide slowly.
  • Maintain temperature at 30–45°C for 4–6 hours.
  • Increase temperature to 60–80°C for 3–5 hours.
  • Cool to 0°C and crystallize for 8 hours.
  • Filter and purify product.

Overall Synthetic Route and Industrial Considerations

A typical synthetic route to this compound involves:

  • Preparation of 5-bromo-2-chlorobenzoic acid via bromination and chlorination of benzoic acid derivatives.
  • Esterification of the benzoic acid to methyl ester.
  • Introduction of the acetamido group by acetylation of the amino precursor.
  • Final halogenation steps with controlled bromination and chlorination to achieve the target substitution pattern.

Industrial production favors methods that:

  • Use recyclable reagents and catalysts to reduce waste.
  • Employ mild reaction conditions to improve safety.
  • Optimize yields and purity to minimize downstream purification.
  • Utilize continuous flow reactors or batch processes with automated control for scalability.

Data Table Summarizing Preparation Methods

Step Reagents/Conditions Yield (%) Purity (%) Notes
Bromination of 2-chlorobenzonitrile Bromination reagent, iron catalysts, halogenated hydrocarbon solvent 75–95 >99 High selectivity, recyclable reagents
Hydrolysis to 5-bromo-2-chlorobenzoic acid Base hydrolysis, acidification ~90 >99 Mild conditions, industrially feasible
Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux 85–95 >98 Standard Fischer esterification
Acetamido group introduction Acetic anhydride or acetyl chloride, base 80–90 >98 Controlled acetylation to prevent overreaction
Chlorination (NCS in DMF) N-chlorosuccinimide, 30–80°C, staged heating 78–85 >99.8 High yield, environmentally friendly
Bromination (NBS or Br2) N-bromosuccinimide, controlled temp, protective groups 70–85 >98 Regioselective bromination

Research Findings and Optimization Notes

  • Use of N-chlorosuccinimide (NCS) in DMF for chlorination offers high yields (~78%) and purity (>99.8%) with ease of solvent recovery and reuse, reducing environmental impact.

  • Bromination steps require careful control of temperature and stoichiometry to minimize side products such as di-brominated derivatives. Phase-transfer catalysts and bases like cesium carbonate can improve substitution efficiency.

  • Protective groups such as tert-butyldimethylsilyl (TBS) may be employed during etherification or halogenation to avoid undesired alkylation or substitution.

  • Novel catalytic systems employing recyclable reagents (e.g., dibrominated amino silica gel) significantly reduce cost and environmental footprint while maintaining high selectivity and yield.

  • Industrial processes may use continuous flow reactors to enhance reaction control, heat transfer, and scalability, especially for halogenation and esterification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4-bromo-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-acetamido-4-bromo-5-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4-bromo-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
Methyl 2-acetamido-4-bromo-5-chlorobenzoate Not provided C₁₀H₉BrClNO₃ ~306.35 2-acetamido, 4-Br, 5-Cl Ester, Acetamido, Halogens
Methyl 5-Amino-2-bromo-4-chlorobenzoate 929524-50-5 C₈H₆BrClNO₂ ~263.35 2-Br, 4-Cl, 5-NH₂ Ester, Amino, Halogens
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate 232941-14-9 C₁₀H₉BrClNO₄ 322.54 2-OH, 3-Br, 4-acetamido, 5-Cl Ester, Acetamido, Hydroxy, Halogens
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Not provided C₁₁H₁₂ClNO₄ (est.) ~257.45 (est.) 2-OCH₃, 4-acetamido, 5-Cl Ester, Acetamido, Methoxy, Halogen

Key Observations :

  • Substituent Positions: The target compound’s acetamido group at position 2 distinguishes it from analogs like Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate (acetamido at 4, hydroxy at 2) and Methyl 5-Amino-2-bromo-4-chlorobenzoate (amino at 5). Positional differences significantly alter electronic effects on the aromatic ring .
  • Functional Groups: The amino group in Methyl 5-Amino-2-bromo-4-chlorobenzoate is more nucleophilic than the acetamido group, enabling direct coupling reactions. Conversely, the acetamido group in the target compound offers stability and controlled reactivity, ideal for stepwise syntheses .
Physical and Chemical Property Comparisons
Compound Name Density (g/cm³) Boiling Point (°C) Solubility Trends
This compound Not available Not available Likely moderate polarity
Methyl 5-Amino-2-bromo-4-chlorobenzoate Not available Not available Higher polarity (NH₂ group)
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate 1.725 421.7 High polarity (OH group)
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Not available Not available Lower polarity (OCH₃ group)

Key Observations :

  • Boiling Point : The hydroxy group in Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate contributes to its high boiling point (421.7°C) via hydrogen bonding, whereas the target compound’s lack of hydroxy likely reduces its boiling point .
  • Density : The target compound’s density is expected to be lower than Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate (1.725 g/cm³) due to fewer polar groups .

Biological Activity

Methyl 2-acetamido-4-bromo-5-chlorobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both halogen and acetamido groups, suggests potential biological activities that could be leveraged for therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrClNO2C_10H_{10}BrClNO_2, with a molecular weight of approximately 285.55 g/mol. The compound's structure includes:

  • Acetamido Group : This functional group can form hydrogen bonds, potentially enhancing interactions with biological targets.
  • Halogen Substituents : The presence of bromine and chlorine atoms increases lipophilicity, which may affect absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could interact with receptors to modulate signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infection control.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. Its ability to modulate signaling pathways associated with tumor growth indicates potential therapeutic applications in oncology.
  • Pharmacological Applications : As an intermediate in the synthesis of other pharmaceuticals, understanding its biological activity is crucial for assessing safety and efficacy profiles in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, AnticancerContains bromine and chlorine; acetamido group
Methyl 2-acetamido-4,5-dichlorobenzoateAnticancerTwo chlorine substituents enhance binding affinity
Methyl 2-acetamido-3-bromo-5-chlorobenzoateAntimicrobialSimilar halogen structure; potential enzyme interactions

Case Studies

  • Study on Anticancer Activity :
    A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent (source: DrugBank) .
  • Antimicrobial Efficacy Assessment :
    Research conducted on the antimicrobial properties revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, highlighting its potential role in developing new antimicrobial agents (source: BenchChem) .
  • Pharmacokinetic Studies :
    Investigations into the pharmacokinetics of the compound showed favorable absorption characteristics due to its lipophilicity from halogen substitutions, which may enhance bioavailability (source: Science.gov) .

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